5-(4-benzylpiperazin-1-yl)-N-[2-(3-methylphenoxy)ethyl]-2-nitroaniline
Overview
Description
5-(4-benzylpiperazin-1-yl)-N-[2-(3-methylphenoxy)ethyl]-2-nitroaniline is a complex organic compound known for its potential applications in various scientific fields. This compound features a benzylpiperazine moiety, a nitroaniline group, and a methylphenoxyethyl side chain, making it a molecule of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-benzylpiperazin-1-yl)-N-[2-(3-methylphenoxy)ethyl]-2-nitroaniline typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzylpiperazine: This step involves the reaction of piperazine with benzyl chloride under basic conditions to form benzylpiperazine.
Nitration of Aniline: Aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form nitroaniline.
Etherification: The nitroaniline is then reacted with 3-methylphenol in the presence of a base to form the methylphenoxyethyl group.
Coupling Reaction: Finally, the benzylpiperazine and the nitroaniline derivative are coupled under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(4-benzylpiperazin-1-yl)-N-[2-(3-methylphenoxy)ethyl]-2-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Reduction: Reducing agents like Pd/C and hydrogen gas.
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-benzylpiperazin-1-yl)-N-[2-(3-methylphenoxy)ethyl]-2-nitroaniline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a receptor antagonist in neuropharmacology.
Biological Research: Used in studies involving serotonin receptors and their role in anxiety and depression.
Industrial Applications: Potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The compound acts as a receptor antagonist, particularly targeting serotonin receptors. It modulates serotonergic transmission, which is crucial in managing psychiatric disorders such as anxiety and depression . The molecular targets include serotonin receptors, and the pathways involved are related to serotoninergic and glutamatergic signaling.
Comparison with Similar Compounds
Similar Compounds
4-benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl) methanone: Another serotonin receptor antagonist with similar pharmacological properties.
2-(4-benzylpiperazin-1-yl)-5-(2-(3,5-dimethylphenoxy)ethyl)-6-methylpyrimidin-4(3H)-one: A compound with a similar structure but different functional groups.
Properties
IUPAC Name |
5-(4-benzylpiperazin-1-yl)-N-[2-(3-methylphenoxy)ethyl]-2-nitroaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O3/c1-21-6-5-9-24(18-21)33-17-12-27-25-19-23(10-11-26(25)30(31)32)29-15-13-28(14-16-29)20-22-7-3-2-4-8-22/h2-11,18-19,27H,12-17,20H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGSHRKZLBXVKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCNC2=C(C=CC(=C2)N3CCN(CC3)CC4=CC=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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